molecular formula C₇H₈N₂O₃ B1145046 4-Methanehydrazonoylbenzene-1,2,3-triol CAS No. 1865681-56-6

4-Methanehydrazonoylbenzene-1,2,3-triol

Cat. No. B1145046
CAS RN: 1865681-56-6
M. Wt: 168.15
InChI Key:
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Description

4-Methanehydrazonoylbenzene-1,2,3-triol, commonly known as MHB, is a chemical compound with potential applications in scientific research. It is a derivative of benzene and is characterized by its triol structure, which makes it a versatile molecule for various biological and chemical processes. In

Mechanism of Action

The mechanism of action of MHB is not fully understood, but it is believed to involve the inhibition of various enzymes and the induction of oxidative stress. MHB has been shown to inhibit the activity of tyrosinase, an enzyme involved in the production of melanin, and peroxidase, an enzyme involved in the breakdown of hydrogen peroxide. Additionally, MHB can induce oxidative stress by generating reactive oxygen species, which can lead to cell damage and death.
Biochemical and Physiological Effects
MHB has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity, the induction of cell cycle arrest and apoptosis, and the generation of reactive oxygen species. Additionally, MHB has been shown to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One advantage of using MHB in lab experiments is its versatility, as it can be used in various biological and chemical processes. Additionally, MHB is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, there are also limitations to using MHB in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of MHB, including the development of new drugs based on its structure and the further investigation of its mechanism of action. Additionally, MHB could be used in the study of various biological systems, including the role of oxidative stress in disease development. Further research is needed to fully understand the potential applications of MHB in scientific research.
Conclusion
In conclusion, MHB is a versatile chemical compound with potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications of MHB in various fields of study.

Synthesis Methods

MHB can be synthesized using various methods, including the reaction of 4-nitrophenylhydrazine with 1,2,3-benzenetriol in the presence of a reducing agent such as zinc. Another method involves the reaction of 4-nitrophenylhydrazine with 1,2,3-benzenetriol in the presence of a catalyst such as palladium on carbon. The resulting MHB compound can be purified through recrystallization or column chromatography.

Scientific Research Applications

MHB has been used in various scientific research applications, including the development of new drugs and the study of biological systems. It has been shown to have potential as an anti-cancer agent, as it can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, MHB has been used to study the mechanism of action of various enzymes, including tyrosinase and peroxidase.

properties

IUPAC Name

4-methanehydrazonoylbenzene-1,2,3-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c8-9-3-4-1-2-5(10)7(12)6(4)11/h1-3,10-12H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJJXVIBSJRUQQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C=NN)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methanehydrazonoylbenzene-1,2,3-triol

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